molecular formula C7H10N2O B8720179 (1-imidazol-1-ylcyclopropyl)methanol CAS No. 858036-12-1

(1-imidazol-1-ylcyclopropyl)methanol

Cat. No.: B8720179
CAS No.: 858036-12-1
M. Wt: 138.17 g/mol
InChI Key: YZBGFIONNZPHLI-UHFFFAOYSA-N
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Description

(1-imidazol-1-ylcyclopropyl)methanol is a chemical compound that features a cyclopropyl group attached to an imidazole ring via a methanol linkage. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The presence of the cyclopropyl group adds unique steric and electronic properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-imidazol-1-ylcyclopropyl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another approach is the reduction of imidazole carboxylic acids using reagents like lithium aluminum hydride . The reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(1-imidazol-1-ylcyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

(1-imidazol-1-ylcyclopropyl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The imidazole ring is a common motif in biologically active compounds, making this compound useful in the study of enzyme inhibitors and receptor ligands.

    Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1-imidazol-1-ylcyclopropyl)methanol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The cyclopropyl group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-imidazol-1-ylcyclopropyl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other imidazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets.

Properties

CAS No.

858036-12-1

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(1-imidazol-1-ylcyclopropyl)methanol

InChI

InChI=1S/C7H10N2O/c10-5-7(1-2-7)9-4-3-8-6-9/h3-4,6,10H,1-2,5H2

InChI Key

YZBGFIONNZPHLI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)N2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisobutylaluminum hydride (1M in tetrahydrofuran, 8 mL, 8 mmol) was added dropwise to a solution of ethyl 1-(1H-imidazol-1-yl)cyclopropanecarboxylate (0.3 g, 1.6 mmol) in anhydrous dichloromethane (20 mL) at −78° C. The reaction mixture was warmed to room temperature and stirred at that temperature for 5 h. A saturated aqueous solution of ammonium chloride was added and the mixture was stirred for 30 min. The resulting solids were filtered through a pad of Celite and the filtrate was dried over sodium sulfate. The organics were concentrated under reduced pressure and the crude material was purified via column chromatography (100-200 mesh silica gel, 0-6% methanol in dichlormethane) to afford (1-(1H-imidazol-1-yl)cyclopropyl)methanol 0.15 g). MS (ES+APCI) (M+H) 139.1.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
ethyl 1-(1H-imidazol-1-yl)cyclopropanecarboxylate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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